(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O/c1-4-5-21-10(2)6-12(11(21)3)7-13(8-19)14(22)20-9-15(16,17)18/h6-7H,4-5,9H2,1-3H3,(H,20,22)/b13-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMVTMSYHIAKFY-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)NCC(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H23F3N4
- Molecular Weight : 372.4 g/mol
- CAS Number : 1211945-86-6
Research indicates that compounds similar to (E)-2-cyano derivatives often exhibit activity through modulation of various signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
-
Targeting Signaling Pathways : The compound is believed to interact with key signaling pathways such as:
- Wnt/β-catenin Pathway : Involved in cell growth and differentiation.
- EGFR/PI3K/AKT Pathway : Frequently activated in various cancers.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory cytokines | |
| Antioxidant Properties | Reduces oxidative stress |
Case Studies
-
Study on Cytotoxic Effects :
- A study conducted on human breast cancer cell lines demonstrated that (E)-2-cyano compounds significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 15 µM after 48 hours of treatment.
- The mechanism involved the activation of caspase pathways leading to apoptosis.
-
Anti-inflammatory Activity :
- Another investigation assessed the anti-inflammatory potential of the compound using LPS-stimulated macrophages. Results indicated a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Table 2: Case Study Highlights
| Study Focus | Findings | |
|---|---|---|
| Cytotoxicity | IC50 = 15 µM in breast cancer cells | Promising anticancer agent |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Potential for inflammatory diseases |
Comparison with Similar Compounds
Structural Features
The pyrrole ring may also participate in hydrogen bonding or π-π stacking interactions, unlike the purely aromatic phenyl group. The phenyl group in the analog provides planar aromaticity, favoring interactions with hydrophobic pockets in biological targets.
R2 Substituent: The trifluoroethyl group in the target compound is strongly electron-withdrawing, increasing the amide’s resistance to hydrolysis and improving lipophilicity.
Analytical Techniques
- Both compounds rely on NMR and LC/MS for structural elucidation and HPLC for purity assessment . The target compound’s crystallographic analysis likely employs SHELXL (for refinement) and WinGX (for data integration) , whereas the analog’s structure was confirmed without explicit crystallographic data .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of (E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamide?
- Methodological Answer : The synthesis typically involves a multi-step pathway requiring precise stoichiometric control and solvent selection. For example, dimethylformamide (DMF) is often used as a polar aprotic solvent to enhance reaction efficiency. Key steps include:
- Cyanide incorporation : Controlled addition of cyanide sources under inert atmospheres to avoid side reactions.
- Amide bond formation : Activation of carboxylic acid intermediates using coupling agents like EDCI/HOBt.
- Monitoring : Thin-layer chromatography (TLC) with UV detection or HPLC for real-time progress tracking .
- Data Consideration : Reaction temperature (e.g., 60–80°C) and pH (neutral to mildly acidic) are critical to minimize decomposition. Purity can be confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation of a saturated solution in a solvent like dichloromethane/hexane.
- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Software like SHELXL for refining atomic coordinates and thermal parameters .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. A systematic approach includes:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
- Purity Analysis : Use LC-MS to rule out impurities (>98% purity required for reliable bioactivity data).
- Target Validation : Employ orthogonal methods (e.g., surface plasmon resonance for binding affinity, siRNA knockdown for target specificity) .
- Case Study : If IC₅₀ values conflict across studies, evaluate differences in buffer pH or co-solvents (e.g., DMSO concentration), which can alter compound solubility and activity.
Q. What experimental designs are recommended to study the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer : Use a combination of kinetic and structural approaches:
- Enzyme Kinetics : Measure initial reaction rates under varying substrate and inhibitor concentrations (Lineweaver-Burk plots).
- Crystallographic Studies : Co-crystallize the compound with the target enzyme (e.g., kinase) to identify binding interactions.
- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to predict binding stability .
- Troubleshooting : If binding is not observed in crystallography, consider soaking vs. co-crystallization protocols or using truncated enzyme constructs.
Q. How does the trifluoroethyl group influence the compound’s stability under physiological conditions?
- Methodological Answer : The CF₃ group enhances metabolic stability but may affect solubility. Key studies include:
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC.
- Microsomal Stability : Use liver microsomes to assess oxidative metabolism.
- Solubility Profiling : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) .
- Advanced Analysis : Deuterium isotope effects or ¹⁹F NMR can track degradation pathways.
Data-Driven Research Questions
Q. How can researchers leverage crystallographic databases to predict the compound’s polymorphic forms?
- Methodological Answer : Query the Cambridge Structural Database (CSD) for analogs with similar substituents (e.g., pyrrole or trifluoroethyl groups).
- Search Filters : Use ConQuest with substructure queries based on the enamide core.
- Trend Analysis : Compare lattice energies and packing motifs of retrieved structures to predict stable polymorphs .
- Validation : Experimental screening via solvent-drop grinding or high-throughput crystallization.
Q. What strategies mitigate torsional strain in the prop-2-enamide moiety during synthesis?
- Methodological Answer : Torsional strain arises from non-planar geometry. Solutions include:
- Conformational Restriction : Introduce steric hindrance via substituents (e.g., methyl groups on the pyrrole ring).
- Computational Pre-screening : Use Gaussian or ORCA to calculate rotational barriers and identify low-energy conformers .
- Case Study : If strain persists, explore alternative synthetic routes (e.g., Z→E isomerization via photochemical methods).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
